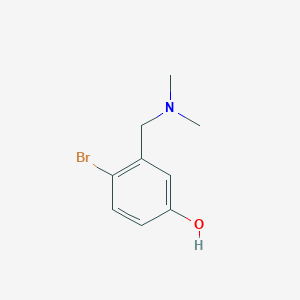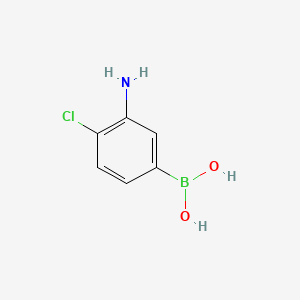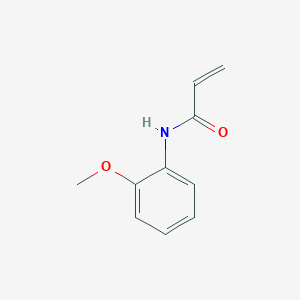
2-(4-Phenylpiperazin-1-yl)ethanamine
Overview
Description
2-(4-Phenylpiperazin-1-yl)ethanamine is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.3 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-(4-Phenylpiperazin-1-yl)ethanamine is 1S/C12H19N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11,13H2 . This indicates the presence of a phenyl group attached to a piperazine ring, which is further connected to an ethanamine group.Physical And Chemical Properties Analysis
2-(4-Phenylpiperazin-1-yl)ethanamine is a solid at room temperature . It has a predicted melting point of 109.60°C and a predicted boiling point of approximately 336.0°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of n 20D 1.56 .Scientific Research Applications
Alzheimer’s Disease Treatment
2-(4-Phenylpiperazin-1-yl)ethanamine derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs), which are used in the treatment of Alzheimer’s disease (AD). These compounds aim to increase acetylcholine levels in the brain, potentially improving cognitive function in AD patients .
Anxiolytic Potential
Research has been conducted to assess the anxiolytic (anxiety-reducing) potential of 2-(4-Phenylpiperazin-1-yl)ethanamine derivatives. These studies involve molecular docking, synthesis, and evaluation of the compound’s effectiveness in reducing anxiety .
3. Dopamine Agonist Design for Parkinson’s Disease The compound has been studied for its structural requirements in the design of selective and potent dopamine agonists. These agonists could be used to treat Parkinson’s disease (PD) by targeting dopamine receptors, particularly D3 over D2 .
Antineoplastic Activity Against Cancer Cells
Some derivatives of 2-(4-Phenylpiperazin-1-yl)ethanamine have shown remarkable antineoplastic (anti-cancer) activity, particularly against HeLa cells, a type of cervical cancer cell line. These compounds could inhibit cell growth and migration, indicating potential as cancer therapeutics .
Mechanism of Action
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)ethanamine is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
2-(4-Phenylpiperazin-1-yl)ethanamine interacts with its target, the acetylcholinesterase enzyme, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, leading to various physiological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Phenylpiperazin-1-yl)ethanamine. For example, factors such as pH can affect the stability of the compound, while the presence of certain enzymes or transporters in the body can influence its absorption, distribution, metabolism, and excretion. Furthermore, individual variations in these factors, due to genetics or other reasons, can lead to differences in how individuals respond to the compound .
Safety and Hazards
properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIZYQKCPLKROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406308 | |
| Record name | 2-(4-phenylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21091-61-2 | |
| Record name | 2-(4-phenylpiperazin-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-phenylpiperazin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)







![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)

